2-Hydroxy-5-phenoxybenzoic acid

Description

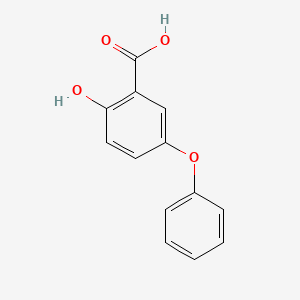

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-phenoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZCZJNOZGZSFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56926-42-2 | |

| Record name | 2-hydroxy-5-phenoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 5 Phenoxybenzoic Acid

Primary Synthetic Routes to 2-Hydroxy-5-phenoxybenzoic Acid and its Precursors

The principal strategies for synthesizing this compound leverage classic reactions in aromatic chemistry. These routes build the molecule by either carboxylating a pre-formed phenoxyphenol precursor or by assembling the phenoxy ether linkage onto a pre-existing salicylic (B10762653) acid framework.

Oxidation Strategies for Phenoxytoluenes

The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. For the synthesis of this compound, a plausible precursor is 2-hydroxy-5-phenoxytoluene. This approach involves the oxidation of the methyl group to a carboxyl group. While specific literature on the direct oxidation of 2-hydroxy-5-phenoxytoluene is not prevalent, the transformation can be achieved using strong oxidizing agents commonly employed for converting alkylbenzenes to benzoic acids.

Typical reagents for this type of oxidation include:

Potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification.

Chromic acid (H₂CrO₄) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid.

Nitric acid (HNO₃) under harsh conditions.

The reaction proceeds by converting the methyl group of the phenoxytoluene precursor into a carboxyl group, yielding the desired benzoic acid derivative. The choice of oxidant and reaction conditions would need to be carefully optimized to avoid degradation of the phenol (B47542) and ether functional groups.

Kolbe-Schmitt Reaction Variations for Substituted Salicylic Acids

The Kolbe-Schmitt reaction is a cornerstone method for the synthesis of salicylic acids via the carboxylation of phenols. wikipedia.orgbyjus.com This reaction proceeds by treating a phenoxide with carbon dioxide under pressure and heat, followed by an acidic workup. wikipedia.orgtestbook.com The phenoxide ion is significantly more reactive toward electrophilic aromatic substitution than the corresponding phenol. byjus.compearson.com

For the synthesis of this compound, the starting material is 4-phenoxyphenol (B1666991). The process involves the following steps:

Phenoxide Formation: 4-phenoxyphenol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to generate the more nucleophilic sodium or potassium 4-phenoxyphenoxide.

Carboxylation: The phenoxide is then heated with carbon dioxide under high pressure (typically around 100 atm) and temperature (around 125°C). wikipedia.orgbyjus.com The electrophilic carbon dioxide is attacked by the electron-rich phenoxide ring.

Acidification: The resulting salicylate (B1505791) salt is treated with an acid, like sulfuric acid (H₂SO₄), to protonate the carboxylate and the phenoxide, yielding this compound. wikipedia.orgtestbook.com

The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) can be influenced by the choice of the counter-ion and reaction temperature. wikipedia.orgjk-sci.com Smaller cations like Na⁺ tend to favor ortho-carboxylation, which is the desired outcome for this synthesis. jk-sci.com This method has been adapted for various substituted phenols, including aminophenols, to produce corresponding hydroxybenzoic acids. google.com

| Reaction | Precursor | Key Reagents | Product | Key Features |

| Kolbe-Schmitt Reaction | 4-Phenoxyphenol | 1. NaOH/KOH 2. CO₂ (high P, T) 3. H₂SO₄ | This compound | Direct carboxylation of the phenol. Regioselectivity is crucial. wikipedia.orgjk-sci.com |

Coupling Reactions for Phenoxy Ether Linkage Formation

The formation of the diaryl ether bond is another critical strategy, most commonly achieved through Ullmann-type condensation reactions. wikipedia.orgorganic-chemistry.org This copper-catalyzed cross-coupling reaction typically involves an aryl halide and a phenol. wikipedia.org To synthesize this compound, two primary disconnection approaches are possible:

Approach A: Coupling of a 5-halo-2-hydroxybenzoic acid derivative (e.g., 5-bromo-2-hydroxybenzoic acid) with phenol.

Approach B: Coupling of a 2-hydroxybenzoic acid ester with a halo-benzene, followed by hydrolysis.

The traditional Ullmann reaction requires harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgnih.gov

A typical procedure involves heating the aryl halide, the phenol, and a base (like potassium carbonate or cesium carbonate) with a copper catalyst (e.g., CuI, CuO nanoparticles) in a high-boiling polar solvent such as DMF, NMP, or DMSO. wikipedia.orgmdpi.comresearchgate.net The presence of an ortho-directing group, such as the carboxylic acid in 2-chlorobenzoic acid, has been observed to facilitate the reaction. nih.gov

| Reaction | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Key Features |

| Ullmann Condensation | 5-Halo-2-hydroxybenzoic acid | Phenol | Cu catalyst (e.g., CuI), Base (e.g., K₂CO₃), High-T solvent | This compound | Forms the C-O ether bond. Modern methods use ligands for milder conditions. wikipedia.orgnih.gov |

Derivatization and Structural Modification Strategies

The presence of three reactive sites—the carboxylic acid, the phenolic hydroxyl group, and the aromatic rings—allows for a wide range of derivatization reactions on this compound.

Esterification and Amidation Reactions

The carboxylic acid group of this compound readily undergoes esterification and amidation.

Esterification: Esterification can occur at either the carboxylic acid or the phenolic hydroxyl group, but the carboxylic acid is more readily esterified under acidic conditions. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common approach. iajpr.comkhanacademy.org For example, reacting this compound with an alcohol (R-OH) under reflux with an acid catalyst will yield the corresponding ester, 2-Hydroxy-5-phenoxybenzoate.

Alternatively, more reactive acylating agents derived from the carboxylic acid, such as an acyl chloride, can be used to react with alcohols or phenols to form esters under milder conditions. A patent for the esterification of the similar 2-hydroxy-4-amino-benzoic acid with phenols utilizes phosphorus pentoxide as a condensing agent at elevated temperatures. google.com

Amidation: The carboxylic acid can also be converted into amides. This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂), followed by reaction with an amine (R-NH₂). Direct condensation of the carboxylic acid with an amine is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

| Reaction | Functional Group | Reagents | Product Type |

| Fischer Esterification | Carboxylic Acid | Alcohol (R-OH), H₂SO₄ | Alkyl 2-hydroxy-5-phenoxybenzoate |

| Amidation | Carboxylic Acid | 1. SOCl₂ 2. Amine (RNH₂) | N-substituted 2-hydroxy-5-phenoxybenzamide |

Halogenation and Nitration Reactions

The electron-donating hydroxyl and phenoxy groups activate the aromatic ring towards electrophilic aromatic substitution reactions like halogenation and nitration. The directing effects of these substituents determine the position of the incoming electrophile. The hydroxyl group is a strongly activating, ortho-, para-director, while the phenoxy group is also an activating ortho-, para-director.

Nitration: Nitration involves treating the compound with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Given the structure of this compound, the positions ortho and para to the powerful hydroxyl directing group are key. Position 5 is already occupied by the phenoxy group, and position 1 by the hydroxyl. Therefore, the electrophile (NO₂⁺) is expected to substitute at position 3. The synthesis of the related compound 2-Hydroxy-5-nitrobenzoic acid (5-Nitrosalicylic acid) from salicylic acid confirms that nitration occurs at the 5-position when it is vacant. sigmaaldrich.com In the case of this compound, the position ortho to the hydroxyl group (position 3) is the most likely site for nitration.

Halogenation: Halogenation (e.g., bromination or chlorination) can be achieved using elemental halogens (Br₂ or Cl₂) with or without a Lewis acid catalyst. The strong activation by the -OH and -OPh groups means the reaction can often proceed without a catalyst. Similar to nitration, the substitution pattern is governed by the existing substituents, with the position ortho to the hydroxyl group (position 3) being the most probable site of reaction.

| Reaction | Reagents | Predicted Product |

| Nitration | HNO₃, H₂SO₄ | 2-Hydroxy-3-nitro-5-phenoxybenzoic acid |

| Bromination | Br₂, (optional Lewis acid) | 3-Bromo-2-hydroxy-5-phenoxybenzoic acid |

Functionalization of the Phenoxy Moiety

The phenoxy group attached to the main salicylic acid framework is a key site for chemical modification. The ability to introduce various substituents onto this terminal phenyl ring is a powerful tool for creating a diverse library of derivatives. The rationale behind such functionalization often stems from the desire to modulate the molecule's electronic properties, steric profile, and intermolecular interactions.

Research on related structures has shown that the substitution pattern on the phenoxy moiety can be critical for biological activity. For instance, in certain pharmacologically active molecules, ortho-substitution on the phenoxy group can lead to structural diversification, enabling selective recognition of specific biological targets. mdpi.com This substituent can stabilize interactions with surrounding residues through hydrogen bonds or enhanced hydrophobic interactions. mdpi.com The ether oxygen of the phenoxy group itself can also play a crucial role by favoring an optimal arrangement of the phenyl ring at a binding site or by participating in hydrogen bonding. mdpi.com

Common functionalization strategies that could be applied to the phenoxy ring of this compound, based on standard aromatic chemistry, include:

Halogenation: Introducing fluorine, chlorine, bromine, or iodine atoms can alter lipophilicity and electronic character.

Nitration: The introduction of a nitro group, which can subsequently be reduced to an amine, provides a handle for further derivatization.

Alkylation and Acylation (Friedel-Crafts): Adding alkyl or acyl groups can increase steric bulk and modify solubility. For example, compounds bearing 4-acetylphenoxy and 4-chlorophenoxy moieties have shown significant antibacterial activity in other molecular scaffolds. mdpi.com

These modifications highlight the phenoxy moiety as a "privileged" structural element, offering a versatile platform for designing new compounds with tailored properties. mdpi.com

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis offers efficient and selective routes for synthesizing derivatives of this compound. Both metal-based and organic catalysts are instrumental in performing transformations that would otherwise be difficult or low-yielding.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of reactions for creating and modifying complex molecules. While specific studies on this compound are not abundant, the principles can be inferred from work on structurally related compounds such as other substituted benzoic acids, phenols, and benzophenones. These catalysts are often employed for cross-coupling, hydrogenation, and oxidation reactions.

For instance, Lewis acid catalysts like aluminum chloride (AlCl₃), boron trichloride (B1173362) (BCl₃), and zinc chloride (ZnCl₂) are used in reactions such as the synthesis of 2-hydroxy-5-nonylacetophenone from 4-nonylphenol. google.com In other examples, noble metals are used for more complex transformations. Rhodium (Rh) has been used for the rearrangement of 2-aryloxybenzaldehydes, and Palladium (Pd) has been employed for the ortho-hydroxylation of benzophenones. beilstein-archives.org Molybdenum (Mo) has been used to create complexes with ligands derived from 2-hydroxy-5-nitrobenzaldehyde, which show potential as oxidation catalysts. mdpi.com Furthermore, platinum (Pt) nanoparticles supported on materials like niobic acid have been shown to be effective bifunctional catalysts for reactions involving hydrogenation and C-O bond cleavage in related dicarboxylic acids. researchgate.net

The table below summarizes representative metal-catalyzed transformations on related structural motifs.

| Catalyst System | Substrate Type | Reaction Type | Product Class | Reference |

| AlCl₃, BCl₃, or ZnCl₂ / HCl | 4-Nonylphenol | Acetonitrile (B52724) addition/hydrolysis | 2-Hydroxy-5-nonylacetophenone | google.com |

| Rhodium Catalyst | 2-Aryloxybenzaldehyde | Rearrangement | 2-Hydroxybenzophenone | beilstein-archives.org |

| Palladium Catalyst | Benzophenone | Ortho-hydroxylation | Substituted 2-Hydroxybenzophenone | beilstein-archives.org |

| [MoO₂(acac)₂] | 2-Hydroxy-5-nitrobenzaldehyde derivative | Complexation | Molybdenum(VI) Complex | mdpi.com |

| Pt/Nb₂O₅·xH₂O | 2,5-Furandicarboxylic acid | Hydrogenolysis / C-O Cleavage | Adipic acid | researchgate.net |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. It avoids the use of potentially toxic or expensive metals and often provides unique selectivity. For structures related to this compound, such as 2-hydroxybenzophenones, organocatalytic synthetic methods have been reported. beilstein-archives.org These methods contribute to the green synthesis of important chemical building blocks. While specific details on the organocatalysts used for this compound are scarce in the literature, the general applicability of organocatalysis to phenolic and benzoic acid substrates suggests potential for future development in this area.

Reaction Mechanism Elucidation for Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and improving yields. The synthesis often involves classical reactions whose mechanisms have been studied extensively.

A key synthetic route to hydroxylated benzoic acids is the Kolbe-Schmitt reaction . In a related synthesis of 2-hydroxy-5-aminobenzoic acid from p-aminophenol, this reaction is a critical step. google.com The general mechanism proceeds as follows:

Phenoxide Formation: A phenol is treated with a base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide ion.

Electrophilic Attack by CO₂: The phenoxide attacks carbon dioxide, which acts as a weak electrophile. The reaction is typically performed under high temperature and pressure. google.com The attack occurs preferentially at the ortho position due to stabilization of the transition state by the alkali metal cation.

Tautomerization: The resulting intermediate, a cyclohexadienone, tautomerizes to re-aromatize the ring, forming the salicylate product.

Acidification: The final product is obtained after acidification of the reaction mixture.

Another example of mechanistic elucidation comes from the synthesis of 2-hydroxybenzophenones, which are structurally similar to the title compound. A transition-metal-free decarbonyl-oxidation of 3-arylbenzofuran-2(3H)-ones has been developed. beilstein-archives.org NMR studies confirmed that the mechanism involves an in-situ generated hydroperoxide from the solvent (tetrahydrofuran), which facilitates the transformation to the desired 2-hydroxybenzophenone. beilstein-archives.org This highlights how detailed mechanistic studies can lead to the development of novel, milder synthetic methods.

Advanced Spectroscopic and Analytical Characterization of 2 Hydroxy 5 Phenoxybenzoic Acid

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for providing an unambiguous assignment of a molecule's constitution and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 2-Hydroxy-5-phenoxybenzoic acid are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts: a salicylic (B10762653) acid moiety and a phenoxy substituent. pdx.eduucl.ac.ukwisc.edu

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, as well as for the acidic protons of the hydroxyl and carboxyl groups. The protons on the salicylic acid ring are influenced by the strong electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group. The protons on the phenoxy ring are influenced by the ether oxygen. The two acidic protons (phenolic -OH and carboxylic -COOH) would likely appear as broad singlets at the downfield end of the spectrum (typically δ 9-13 ppm for the carboxylic acid and δ 4-10 ppm for the phenol), with their exact positions being highly dependent on the solvent and concentration. ucl.ac.uk

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all 13 carbon atoms in the molecule. The carbon of the carboxyl group (C=O) is expected to have the largest chemical shift, appearing significantly downfield (typically δ 165-180 ppm). wisc.edu The aromatic carbons would appear in the typical range of δ 110-160 ppm. Carbons bearing electronegative oxygen atoms (C-OH and C-O-C) will be shifted further downfield compared to unsubstituted aromatic carbons. wisc.eduorganicchemistrydata.org

Should experimental data become available, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. COSY would reveal proton-proton coupling relationships within each aromatic ring, while HSQC would correlate each proton with its directly attached carbon atom, providing definitive C-H assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

¹H NMR Predictions| Predicted Chemical Shift (δ, ppm) | Multiplicity | Protons | Region |

|---|---|---|---|

| ~10.5 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~9.0 - 10.0 | Broad Singlet | 1H | Phenolic Hydroxyl (-OH) |

¹³C NMR Predictions

| Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|

| ~170 - 175 | Carboxylic Acid (C=O) |

| ~155 - 160 | Ar-C (C-OH) |

| ~150 - 155 | Ar-C (C-O-Ar) |

| ~115 - 140 | Ar-C & Ar-CH |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) measures m/z with very high accuracy, allowing for the unambiguous determination of the elemental formula.

For this compound (C₁₃H₁₀O₄), the monoisotopic mass is 230.0579 Da. uni.luuni.lu HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 231.0652 or the deprotonated molecule [M-H]⁻ at m/z 229.0506. uni.lu

The fragmentation pattern in MS is crucial for structural confirmation. Key fragmentation pathways for this molecule would likely include:

Loss of water (H₂O, 18 Da) from the molecular ion.

Loss of the carboxyl group as CO₂ (44 Da) or the COOH radical (45 Da). libretexts.org

Cleavage of the ether bond, leading to fragments corresponding to the phenoxy radical (C₆H₅O•, 93 Da) or the salicylic acid moiety.

A prominent peak at m/z 120, resulting from the loss of methanol (B129727) from a related methyl ester, suggests that a corresponding fragment from the acid could also be significant. docbrown.info

Table 2: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | Formula | Mass-to-Charge (m/z) |

|---|---|---|

| [M+H]⁺ | [C₁₃H₁₁O₄]⁺ | 231.06518 |

| [M+Na]⁺ | [C₁₃H₁₀O₄Na]⁺ | 253.04712 |

| [M-H]⁻ | [C₁₃H₉O₄]⁻ | 229.05062 |

| [M+K]⁺ | [C₁₃H₁₀O₄K]⁺ | 269.02106 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. nih.gov

The IR spectrum of this compound is expected to be dominated by several key features:

O-H Stretching: Two distinct O-H stretching vibrations are anticipated. A very broad band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer, is expected. docbrown.infolibretexts.org A sharper, less broad peak for the phenolic O-H may also be observed in the region of 3400-3200 cm⁻¹. masterorganicchemistry.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. docbrown.info

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl (C=O) group of the carboxylic acid is expected in the range of 1760-1680 cm⁻¹. libretexts.org Conjugation and hydrogen bonding can influence the exact position.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several peaks in the 1625-1450 cm⁻¹ region. researchgate.net

C-O Stretching: C-O stretching vibrations for the carboxylic acid and the ether linkage will appear in the fingerprint region, typically between 1320 cm⁻¹ and 1000 cm⁻¹. libretexts.org

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar bonds of the aromatic rings and the C=C bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H stretch (very broad) | Carboxylic Acid |

| 3400 - 3200 | O-H stretch (broad) | Phenol (B47542) |

| > 3000 | C-H stretch | Aromatic |

| 1760 - 1680 | C=O stretch (strong) | Carboxylic Acid |

| 1625 - 1450 | C=C stretch | Aromatic Ring |

| 1320 - 1210 | C-O stretch | Carboxylic Acid, Ether |

X-ray Diffraction Crystallography for Solid-State Structure

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles. For this compound, XRD would reveal how the molecules pack in the crystal lattice, including the specific intermolecular interactions such as hydrogen bonding between the carboxylic acid and hydroxyl groups. researchgate.netnih.gov

A search of publicly available crystallographic databases did not yield a solved crystal structure for this compound. If a suitable crystal were grown and analyzed, the data would include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). researchgate.netresearchgate.netuzh.ch

Advanced Chromatographic and Separation Methodologies

Chromatographic techniques are essential for separating the target compound from impurities, thereby assessing its purity and enabling its isolation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical and fine chemical products. nih.gov A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound, given its aromatic and moderately polar nature. sielc.comnih.gov Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (<2 µm), offers higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. chromatographytoday.comwaters.commdpi.com

A typical method for purity assessment would involve a C18 stationary phase and a mobile phase gradient consisting of an acidified aqueous component (e.g., water with 0.1% formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comresearchgate.net The acidic modifier ensures that the carboxylic acid and phenolic hydroxyl groups are protonated, leading to sharp, symmetrical peaks. Detection is typically performed using a UV detector, set to a wavelength where the aromatic system exhibits strong absorbance (e.g., ~254 nm or ~300 nm). nih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: General RP-HPLC/UPLC Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18, e.g., 250 mm x 4.6 mm, 5 µm (HPLC) or 50 mm x 2.1 mm, <2 µm (UPLC) |

| Mobile Phase A | Water + 0.1% Formic Acid or Phosphoric Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution (e.g., starting with a low percentage of B, increasing over time) |

| Flow Rate | ~1.0 mL/min (HPLC), ~0.5 mL/min (UPLC) |

| Detector | UV/Photodiode Array (PDA) at ~254 nm or ~300 nm |

| Temperature | Ambient or controlled (e.g., 30-45 °C) |

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, direct analysis of polar compounds like this compound, which contains both a carboxylic acid and a hydroxyl functional group, is challenging. These functional groups lead to high polarity and low volatility, causing poor chromatographic peak shape and potential thermal degradation at the high temperatures used in GC. youtube.comjfda-online.com

To overcome these limitations, a crucial sample preparation step known as derivatization is required. youtube.comnih.gov Derivatization chemically modifies the functional groups to increase analyte volatility and thermal stability. youtube.comyoutube.com For phenolic acids such as this compound, the most common derivatization method is silylation. youtube.comnih.gov This process involves replacing the active hydrogen atoms in the hydroxyl and carboxylic acid groups with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.comyoutube.com

Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov The reaction converts the non-volatile parent compound into a more volatile TMS-ether and TMS-ester, which can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on the resulting mass spectrum. nih.govnih.gov The derivatization process must be optimized by adjusting temperature and reaction time to ensure the reaction proceeds to completion. sigmaaldrich.com

Table 1: Typical GC Derivatization Agents for Phenolic Acids

| Derivatization Agent | Abbreviation | Target Functional Groups | Common Reaction Conditions |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH | Heating (e.g., 75°C for 30-45 min) youtube.comsigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH | Incubation (e.g., 37°C for 2h) nih.gov |

| Trimethylchlorosilane (often used as a catalyst) | TMCS | Catalyst for silylation | Used in combination with silylating agents like BSTFA sigmaaldrich.com |

This table presents common derivatization agents and conditions for phenolic acids in general, as specific protocols for this compound are not detailed in the provided search results. The principles are directly applicable.

Quantitative and Qualitative Analytical Methodologies

UHPLC-MS/MS for Trace Analysis and Metabolite Profiling

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the premier analytical technique for the sensitive and selective quantification of non-volatile compounds in complex matrices. mdpi.comnih.gov This method does not typically require derivatization, making it more straightforward than GC-MS for compounds like this compound. mdpi.comresearchgate.net The high resolving power of UHPLC combined with the specificity and sensitivity of MS/MS detection allows for trace-level analysis and the identification of metabolites in biological and environmental samples. nih.govnih.govnih.gov

For the analysis of this compound and its potential metabolites, a reversed-phase UHPLC setup is typically employed. A C18 column is a common choice for separating such aromatic acids. mdpi.comnih.govrsc.org The mobile phase usually consists of a gradient mixture of water and a polar organic solvent like acetonitrile or methanol, with a small amount of an acidifier such as formic acid to ensure good peak shape and ionization efficiency. nih.govnih.gov

Detection by tandem mass spectrometry, often using an electrospray ionization (ESI) source in negative ion mode, provides high selectivity. The instrument is set to monitor specific precursor-to-product ion transitions in a mode known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). mdpi.comnih.gov This allows for the precise quantification of the target analyte even in the presence of co-eluting matrix components.

Metabolite profiling involves searching for predicted metabolic products of this compound. Common metabolic pathways for such compounds include hydroxylation, glucuronidation, or sulfation. UHPLC-MS/MS can screen for the mass-to-charge ratios (m/z) of these potential conjugated metabolites, enabling their identification and relative quantification.

Table 2: Plausible UHPLC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Setting | Rationale/Reference |

| UHPLC System | ||

| Column | C18 (e.g., Kinetex, ACQUITY BEH) mdpi.comrsc.org | Provides good retention and separation for aromatic acids. |

| Mobile Phase A | Water with 0.1% Formic Acid nih.gov | Acidifier improves peak shape and ESI ionization. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid nih.gov | Organic solvent for gradient elution. |

| Flow Rate | 0.3 - 0.5 mL/min nih.gov | Typical for UHPLC columns with 2.1 mm internal diameter. |

| Injection Volume | 2 - 10 µL mdpi.comnih.gov | Standard volume for achieving good sensitivity. |

| MS/MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative mdpi.com | Phenolic and carboxylic acids readily form negative ions. |

| Precursor Ion [M-H]⁻ | m/z 229.05 | Calculated for C₁₃H₉O₄⁻. |

| Monitored Transitions | Precursor → Product Ions | Specific fragments are selected for quantification and confirmation. |

This table is constructed based on typical methods for closely related phenoxybenzoic and hydroxybenzoic acids, as a specific validated method for this compound was not available in the search results.

Application as an Internal Standard in Analytical Quantification

In quantitative analysis, particularly with complex sample matrices like tea or biological fluids, an internal standard (IS) is crucial for accuracy and precision. mdpi.com An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. Its purpose is to correct for variations in sample extraction, cleanup, injection volume, and instrument response. mdpi.com

Due to its structural similarity to other acidic compounds, this compound is a potential candidate for use as an internal standard. A close structural analog, 2-phenoxybenzoic acid (2-PBA), has been successfully employed as an internal standard for the UHPLC-MS/MS quantification of pyrethroid pesticide metabolites in tea. mdpi.com In that study, a known amount of 2-PBA was added to each sample prior to extraction. mdpi.com The final quantification of the target analytes was based on the ratio of their peak areas to the peak area of the 2-PBA internal standard. mdpi.com This approach effectively compensated for matrix effects and improved the reliability of the results.

The principle relies on the assumption that the internal standard will behave similarly to the analyte throughout the entire analytical procedure. Given its phenoxybenzoic acid core structure, this compound would be expected to have comparable extraction efficiency and ionization response to other similar aromatic acids, making it a suitable choice as an internal standard for their quantification.

Theoretical and Computational Chemistry Studies of 2 Hydroxy 5 Phenoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2-hydroxy-5-phenoxybenzoic acid.

The electronic structure of a molecule governs its chemical behavior. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the molecular electrostatic potential (MEP).

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. wikipedia.orgmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation. wikipedia.orgnih.gov For similar molecules, such as (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 3.8183 eV. malayajournal.org The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. malayajournal.org

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. nih.gov It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. malayajournal.org The MEP map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential), which are susceptible to attack by electrophiles, while blue represents areas of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow areas correspond to intermediate, or near-zero, potential. malayajournal.orgresearchgate.net For a molecule like this compound, the MEP would likely show negative potential (red) around the oxygen atoms of the carboxyl and hydroxyl groups, as these are the most electronegative atoms with lone pairs of electrons. nih.gov The hydrogen atoms, particularly the acidic proton of the carboxylic acid, would exhibit a positive potential (blue). malayajournal.org

Table 1: Key Electronic Properties and Their Significance

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. wikipedia.org | Relates to the molecule's electron-donating ability (nucleophilicity). nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. wikipedia.org | Relates to the molecule's electron-accepting ability (electrophilicity). nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. wikipedia.org | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. wikipedia.orgmalayajournal.org |

| Molecular Electrostatic Potential (MEP) | A map of the charge distribution on the molecular surface. nih.gov | Identifies sites for electrophilic (negative regions) and nucleophilic (positive regions) attack. malayajournal.org |

The electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO gap and MEP, are used to predict the reactivity of this compound. A small HOMO-LUMO gap would suggest that the molecule is relatively reactive. wikipedia.org The MEP map can pinpoint the specific atoms or regions most likely to participate in chemical reactions. For instance, the negative potential around the oxygen atoms suggests they are likely sites for protonation or coordination to metal ions.

Computational methods can also be employed to model reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the most favorable reaction pathways. For example, in a study of the Fries rearrangement of p-cresyl benzoate (B1203000) to form (2-hydroxy-5-methylphenyl) phenyl methanone, computational analysis can help to understand the energetics of the process. nih.gov Such modeling can elucidate the role of catalysts and predict the regioselectivity of reactions.

Quantum chemical calculations are highly effective in predicting various spectroscopic properties of molecules, which can then be compared with experimental data for structure validation.

UV-Vis Spectroscopy: The HOMO-LUMO energy gap is directly related to the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. schrodinger.com The wavelength of maximum absorption (λmax) can be estimated from the calculated energy gap. For conjugated systems, smaller HOMO-LUMO gaps correspond to longer absorption wavelengths. schrodinger.com

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net For this compound, the calculated IR spectrum would be expected to show characteristic stretching frequencies for the O-H group of the carboxylic acid (broad, around 2500-3300 cm⁻¹), the O-H of the phenol (B47542) (around 3500 cm⁻¹), the C=O of the carboxylic acid (around 1680-1710 cm⁻¹), the C-O ether linkage, and the aromatic C=C bonds. researchgate.netlibretexts.orglibretexts.org Comparing the calculated spectrum with the experimental one for a related compound like 2-phenoxybenzoic acid can aid in the assignment of vibrational modes. chemicalbook.com

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a good degree of accuracy using computational methods. pdx.eduucl.ac.uk For ¹H NMR, the calculations would predict the chemical shifts of the aromatic protons, the acidic proton of the carboxylic acid (typically >10 ppm), and the phenolic hydroxyl proton. ucl.ac.ukorganicchemistrydata.org For ¹³C NMR, the chemical shifts of the carbonyl carbon (around 170 ppm), the aromatic carbons, and the carbons attached to oxygen would be predicted. rsc.org These theoretical values serve as a valuable guide for interpreting experimental NMR spectra.

Table 2: Predicted Spectroscopic Features of this compound

| Spectroscopy | Feature | Predicted Region/Value |

| IR | O-H stretch (carboxylic acid) | ~2500-3300 cm⁻¹ (broad) libretexts.org |

| O-H stretch (phenol) | ~3500 cm⁻¹ (broad) libretexts.org | |

| C=O stretch (carboxylic acid) | ~1680-1710 cm⁻¹ researchgate.net | |

| Aromatic C=C stretch | ~1500-1600 cm⁻¹ libretexts.org | |

| ¹H NMR | Carboxylic acid proton (-COOH) | >10 ppm ucl.ac.uk |

| Phenolic proton (-OH) | 4-7 ppm libretexts.org | |

| Aromatic protons | 6.5-8.0 ppm | |

| ¹³C NMR | Carbonyl carbon (-COOH) | ~170 ppm |

| Aromatic carbons | 110-160 ppm |

Molecular Modeling for Ligand-Target Interactions (Non-Clinical Focus)

Molecular modeling techniques are essential for understanding how this compound might interact with biological macromolecules, such as enzymes. This knowledge is fundamental in fields like enzymology and chemical biology, independent of any clinical application.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target molecule, usually a protein. nih.gov This technique is used to understand the binding mode and affinity of a ligand for an enzyme's active site.

In a typical docking study, the three-dimensional structure of the target enzyme is obtained from a protein database. The structure of this compound would be generated and optimized. The docking software then samples a large number of possible conformations and orientations of the ligand within the enzyme's binding pocket, scoring each based on a set of energy functions. nih.gov

Studies on related 2-hydroxybenzoic acid derivatives have shown that the carboxylate group is often crucial for binding, forming hydrogen bonds and electrostatic interactions with key amino acid residues in the enzyme's active site. nih.gov For example, in the active site of SIRT5, the carboxylate group of 2-hydroxybenzoic acid derivatives has been shown to interact with arginine and tyrosine residues. nih.gov The adjacent hydroxyl group can also form important hydrogen bonds. nih.gov The phenoxy group of this compound would likely occupy a hydrophobic pocket within the binding site. researchgate.net The results of docking simulations are typically visualized to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the enzyme. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of this compound and its interactions with its environment over time. nih.gov In an MD simulation, the forces between atoms are calculated, and Newton's laws of motion are used to predict their movements over a series of small time steps.

An MD simulation of this compound in a solvent, such as water, can reveal its conformational flexibility. The molecule is not static; the dihedral angles can rotate, leading to different spatial arrangements (conformers). Conformational analysis aims to identify the low-energy, and therefore most populated, conformers of the molecule. nih.govchemrxiv.org The relative energies of different conformers can be calculated to determine their stability. chemrxiv.orgnih.gov

When studying ligand-target interactions, MD simulations can be performed on the complex formed between this compound and an enzyme, as predicted by molecular docking. These simulations can assess the stability of the binding mode over time and reveal how the ligand and protein adapt to each other. The flexibility of both the ligand and the enzyme's active site can be crucial for binding, and MD simulations can capture these dynamic effects. The simulations can also be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking scores alone.

Structure-Activity Relationship (SAR) Studies Through Computational Approaches (Mechanistic Focus)

Research on analogous structures, such as 2-phenoxybenzamides and other substituted hydroxybenzoic acids, indicates that computational approaches are frequently used to understand how modifications to the chemical scaffold influence activity. nih.govnih.gov These studies often involve calculating molecular properties like electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and atomic charges to rationalize observed biological activities and guide the design of more potent compounds. nih.govnih.gov

For instance, in related compound classes, DFT calculations have been employed to:

Analyze the three-dimensional arrangement of atoms and the conformational flexibility of the molecule.

Determine the distribution of electron density and identify regions that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions with biological targets.

Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to assess the molecule's reactivity and electron-donating or -accepting capabilities.

Simulate the docking of the molecule into the active site of a protein to predict binding affinity and key interactions.

Although no specific data tables or detailed research findings for SAR studies of this compound could be retrieved, the principles from computational studies on similar molecules suggest that the hydroxyl, carboxyl, and phenoxy groups on the benzoic acid core would be the primary focus of such an investigation. The interplay of their electronic effects (resonance and inductive effects) and steric properties would be computationally modeled to understand their role in the compound's mechanism of action.

Without specific studies on this compound, a detailed mechanistic SAR analysis based on computational data cannot be provided at this time. Further research in this specific area is required to generate the data necessary for such a discussion.

Mechanistic Investigations of Biomolecular Interactions by 2 Hydroxy 5 Phenoxybenzoic Acid and Its Analogues

Enzyme Interaction and Inhibition Mechanisms (In Vitro)

The interaction of 2-hydroxy-5-phenoxybenzoic acid and its analogues with various enzymes has been a subject of interest in biochemical research. These studies provide insights into the structural requirements for enzyme binding and inhibition.

While specific kinetic data for the inhibition of enzymes by this compound is not extensively documented in publicly available literature, studies on structurally related benzoic acid derivatives provide valuable insights into their inhibitory mechanisms. For instance, research on the inhibition of α-amylase, a key enzyme in carbohydrate digestion, by various phenolic acids has shed light on the structure-activity relationships that govern their inhibitory potential.

A study on benzoic acid and its derivatives as α-amylase inhibitors did not specify the type of inhibition (competitive, non-competitive, etc.) for each compound but determined their half-maximal inhibitory concentrations (IC50) to quantify their potency. The findings from this research indicate that the substitution pattern on the benzoic acid core significantly influences the inhibitory activity.

Table 1: Inhibitory Activity of Selected Benzoic Acid Derivatives against α-Amylase

| Compound | Substitution Pattern | IC50 (mM) | Relative Inhibitory Activity (%) |

| Benzoic acid | - | > 50 | - |

| 2-Hydroxybenzoic acid | 2-OH | 21.82 ± 1.21 | 100.00 |

| 2,3,4-Trihydroxybenzoic acid | 2,3,4-OH | 17.30 ± 0.73 | 126.13 |

| 2,5-Dihydroxybenzoic acid | 2,5-OH | 33.72 ± 1.54 | 64.71 |

Data adapted from a study on the structure-activity relationship of benzoic acid derivatives as α-amylase inhibitors. The inhibitory activity is relative to 2-hydroxybenzoic acid.

The binding of benzoic acid derivatives to enzyme active sites is often mediated by a combination of hydrogen bonds and hydrophobic interactions. In the case of α-amylase, molecular docking studies have suggested that hydrogen bonding is the primary force driving the interaction between the inhibitor and the enzyme.

For analogues of this compound, such as 5-acetamido-2-hydroxy benzoic acid derivatives, interactions with the active site of cyclooxygenase-2 (COX-2) have been predicted through in-silico studies. mdpi.com These studies suggest that the carboxylate group of the inhibitor forms crucial hydrogen bonds with key amino acid residues in the enzyme's active site, such as Ser530 and Tyr385. mdpi.com Additionally, hydrophobic interactions with residues like Leu352 and Val349 contribute to the binding affinity. mdpi.com Crystallographic analyses of COX-2 with other non-steroidal anti-inflammatory drugs (NSAIDs) containing a carboxylic acid moiety show a similar binding mode, where the carboxylate coordinates with Arg120, and the aromatic part of the molecule extends towards Tyr385. mdpi.com

In some enzyme-substrate interactions, binding is not direct but mediated by water molecules. For example, the substrate 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) binds to its oxygenase (MHPCO) active site through water-mediated hydrogen bonds with residues like Tyr223 and Tyr82, without any direct interaction with the protein. nih.gov This highlights the diverse ways in which small molecules can be recognized and positioned within an enzyme's active site.

Table 2: Predicted Interacting Residues for a 2-Hydroxybenzoic Acid Analogue with COX-2

| Interacting Residue | Type of Interaction |

| Ser530 | Hydrogen Bond |

| Tyr385 | Hydrogen Bond |

| Arg120 | Hydrogen Bond (in similar inhibitors) |

| Leu352 | Hydrophobic Interaction |

| Val349 | Hydrophobic Interaction |

| Met522 | Hydrophobic Interaction |

| Val523 | Hydrophobic Interaction |

Based on in-silico docking studies of 5-acetamido-2-hydroxy benzoic acid derivatives with the COX-2 enzyme. mdpi.com

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For benzoic acid derivatives as α-amylase inhibitors, a clear SAR has been established. nih.gov The presence of a hydroxyl group at the 2-position of the benzene (B151609) ring has a strong positive effect on inhibitory activity. nih.gov Conversely, the introduction of a hydroxyl group at the 5-position has a negative effect on the inhibition of α-amylase. nih.gov This suggests that for this compound, while the 2-hydroxy group is favorable for binding, the 5-phenoxy group's contribution to the affinity for this particular enzyme might be complex and requires specific evaluation. Methylation of the hydroxyl groups at various positions, including the 2- and 5-positions, generally leads to a decrease in inhibitory activity. nih.gov

In the context of antiplasmodial activity, SAR studies on 2-phenoxybenzamides have shown that the substitution pattern on both the benzamide (B126) and the phenoxy rings significantly impacts their efficacy. This indicates that modifications to the phenoxy group of this compound could be a viable strategy for modulating its affinity for other enzymatic targets.

Table 3: Structure-Activity Relationship of Benzoic Acid Derivatives as α-Amylase Inhibitors

| Substitution | Effect on Inhibitory Activity |

| 2-Hydroxyl group | Positive |

| 5-Hydroxyl group | Negative |

| Methylation of hydroxyl groups | Negative |

Based on a study of benzoic acid and its derivatives. nih.gov

Receptor Binding Studies and Target Elucidation (Molecular Level)

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Understanding the affinity, selectivity, and mechanism of action of compounds like this compound at the receptor level is key to elucidating their potential biological roles.

Table 4: Predicted Bioactivity Scores for a 2-Hydroxybenzoic Acid Analogue

| Target Class | Bioactivity Score | Predicted Activity |

| GPCR Ligand | -0.25 | Moderately Active |

| Ion Channel Modulator | -0.38 | Moderately Active |

| Kinase Inhibitor | -0.52 | Inactive |

| Nuclear Receptor Ligand | -0.15 | Moderately Active |

| Protease Inhibitor | -0.32 | Moderately Active |

| Enzyme Inhibitor | 0.15 | Active |

Predicted bioactivity scores for 5-acetamido-2-hydroxy benzoic acid. mdpi.com

The mechanisms by which small molecules modulate receptor function are diverse. They can act as agonists, antagonists, or allosteric modulators. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, leading to a change in the receptor's conformation and its response to the endogenous ligand.

For example, the 5-HT2C receptor, a member of the serotonin (B10506) receptor family, has been a target for the development of allosteric modulators. nih.gov Similarly, opioid receptors exhibit complex signaling pathways that can be modulated by ligands. nih.gov Upon agonist binding, these G-protein coupled receptors (GPCRs) can activate or inhibit various downstream effectors, including ion channels and protein kinases. nih.gov For instance, opioid receptor activation typically leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of the mitogen-activated protein kinase (MAPK) cascade. nih.gov

While the specific mechanism of receptor modulation for this compound has not been elucidated, its structural features, including a carboxylic acid and a phenoxy group, provide potential points of interaction with receptor binding pockets. The acidic proton of the carboxylic acid can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The aromatic rings can engage in hydrophobic and π-stacking interactions. The specific constellation of these interactions would determine the compound's affinity, selectivity, and functional effect on a given receptor.

In Vitro Cellular Pathway Modulation (Mechanistic Studies, e.g., Apoptosis Induction)

The biomolecular interactions of this compound and its analogues have been investigated to understand their influence on cellular signaling pathways. These in vitro studies provide mechanistic insights into how these compounds exert their effects at a cellular level, with a particular focus on pathways related to inflammation and programmed cell death (apoptosis).

Research on structural analogues has elucidated specific molecular targets. For instance, ortho-vanillic acid (2-hydroxy-3-methoxybenzoic acid), an analogue, has been shown to suppress the mast cell-mediated allergic inflammatory response. nih.gov Mechanistic studies revealed that this compound inhibits the signaling pathways downstream of the high-affinity IgE receptor (FcεRI) on mast cells. nih.gov Pretreatment of mast cells with ortho-vanillic acid led to a dose-dependent inhibition of degranulation by decreasing intracellular free calcium levels and suppressing the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4). nih.gov At the molecular level, this was achieved by suppressing the phosphorylation of key signaling proteins such as Lyn and Syk, as well as the downstream mediator Akt, and inhibiting the nuclear translocation of the transcription factor NF-κB. nih.gov

A significant area of investigation for these compounds is the induction of apoptosis. Studies on 3-phenoxybenzoic acid (3-PBA), a closely related analogue and a common metabolite of synthetic pyrethroids, have demonstrated its capacity to induce apoptosis in human hepatocyte (HepG2) cells. researchgate.net The investigation into the underlying mechanism pointed towards a pathway mediated by caspase-3 and Bcl-2. researchgate.net Exposure to 3-PBA resulted in a dose-dependent increase in the total number of apoptotic cells. researchgate.net Immunofluorescence assays revealed strong immunoreactivity for Caspase-3, a key executioner caspase in the apoptotic cascade, while the anti-apoptotic protein Bcl-2 showed minimal reaction, suggesting its downregulation or inactivation is part of the process. researchgate.net

The induction of apoptosis by phenolic compounds is often linked to the generation of reactive oxygen species (ROS). nih.govnih.gov For example, the pro-apoptotic effect of hydroxytyrosol, another phenolic compound, is mediated by the extracellular production of hydrogen peroxide (H₂O₂). nih.gov This production of ROS can cause oxidative DNA damage, which acts as a critical trigger for apoptosis. nih.gov This damage can, in turn, activate enzymes like Poly(ADP-ribose) polymerase (PARP) and NAD(P)H oxidase, leading to further H₂O₂ generation, changes in mitochondrial membrane potential, and the activation of caspase cascades, ultimately executing cell death. nih.gov

| Analogue | Cell Line | Pathway Modulated | Key Molecular Effects |

| ortho-Vanillic acid | RBL-2H3 (mast cell line), Rat Peritoneal Mast Cells | FcεRI Signaling Pathway | Inhibition of Lyn, Syk, and Akt phosphorylation; Suppression of NF-κB translocation; Decreased TNF-α and IL-4 expression. nih.gov |

| 3-Phenoxybenzoic acid | HepG2 (human hepatocyte) | Intrinsic Apoptosis Pathway | Increased Caspase-3 activity; Regulation of Bcl-2. researchgate.net |

| Hydroxytyrosol | HL-60 | ROS-Mediated Apoptosis | Extracellular production of Hydrogen Peroxide (H₂O₂). nih.gov |

Investigation of Molecular Interactions with Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including therapeutic drugs and environmental chemicals. nih.govmdpi.com These enzymes, located primarily in the liver, catalyze Phase I metabolic reactions, such as oxidation, which functionalize compounds to facilitate their excretion. nih.govmdpi.com The interaction of any chemical entity with CYP enzymes is a critical aspect of its biochemical profile, as it can determine its metabolic fate and potential for drug-drug interactions. nih.gov Interactions can be broadly categorized into three types: the compound can act as a substrate, an inhibitor, or an inducer of one or more CYP isoenzymes. nih.govfda.gov

While specific metabolic studies detailing the interaction of this compound with individual CYP isoenzymes are not extensively documented in the literature, its chemical structure allows for predictions based on the behavior of similar compounds. As a xenobiotic containing a phenyl ring and a benzoic acid moiety, it is a likely candidate for metabolism by the CYP system. Research has shown that structures based on phenoxybenzoic acid are being investigated as enzyme inhibitors. researchgate.net

Substrate for CYP Enzymes: It is highly probable that this compound serves as a substrate for various CYP isoenzymes. CYP-mediated oxidation is a common metabolic route for aromatic compounds. mdpi.com Hydroxylation of one or both of the aromatic rings is a plausible metabolic transformation catalyzed by CYP enzymes like those in the CYP1A, CYP2C, or CYP3A families, which are known to metabolize a wide range of xenobiotics. nih.govnih.gov

Inhibition of CYP Enzymes: A compound can inhibit CYP enzymes, leading to an increase in the plasma concentrations of other drugs metabolized by the same enzyme, potentially causing adverse effects. nih.gov Inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based). mdpi.com For example, cimetidine (B194882) inhibits CYPs by binding to the heme portion of the enzyme, while erythromycin (B1671065) is a known inhibitor of CYP3A4. nih.gov Given that some phenoxybenzoic acid derivatives are being explored as enzyme inhibitors, this compound could potentially exhibit inhibitory activity against certain CYP isoenzymes. researchgate.net

Induction of CYP Enzymes: Conversely, a compound can act as an inducer, increasing the expression of a CYP enzyme. nih.gov This leads to faster metabolism of co-administered drugs that are substrates for the induced enzyme, potentially reducing their efficacy. nih.gov Rifampicin, for example, is a potent inducer of CYP3A4 and CYP2C9. nih.gov Whether this compound possesses inducing properties would require specific in vitro studies, such as reporter gene assays or analysis of enzyme expression in cultured hepatocytes.

| Type of Interaction | Mechanism | Potential Consequence |

| Substrate | The compound is chemically altered by the CYP enzyme, typically through oxidation (e.g., hydroxylation). mdpi.com | The compound is metabolized, leading to its clearance from the body. Formation of metabolites with different biological activity. |

| Inhibitor | The compound binds to the enzyme, preventing the metabolism of other substrates. This can be reversible or irreversible. nih.govmdpi.com | Decreased metabolism of co-administered drugs, leading to increased plasma concentrations and potential for toxicity. fda.gov |

| Inducer | The compound increases the synthesis of the CYP enzyme protein. nih.gov | Increased metabolism of co-administered drugs, leading to decreased plasma concentrations and potential loss of efficacy. fda.gov |

Applications of 2 Hydroxy 5 Phenoxybenzoic Acid As Chemical Probes, Ligands, and Building Blocks in Advanced Materials

Role in Coordination Chemistry and Ligand Design

The arrangement of a hydroxyl group ortho to a carboxylic acid function on a benzene (B151609) ring makes 2-hydroxy-5-phenoxybenzoic acid an excellent candidate for use as a ligand in coordination chemistry. This arrangement allows for the formation of stable chelate rings with metal ions.

This compound possesses both a carboxylate and a phenolic hydroxyl group, which can coordinate with a metal ion to form a stable six-membered ring. This chelation is a key feature of its interaction with various metal ions. The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the presence of the phenoxy substituent.

The stability of metal complexes is quantified by their formation constants (log K). While specific stability constant data for this compound with a wide range of metals is not extensively documented in publicly available literature, we can infer its behavior from closely related ligands like salicylic (B10762653) acid and other substituted derivatives. The presence of the electron-donating phenoxy group at the 5-position is expected to influence the acidity of the phenolic proton and the electron density on the carboxylate oxygen, thereby modulating the stability of the metal complexes formed.

Table 1: Representative Stability Constants (log K) for Related Ligands with Various Metal Ions

| Metal Ion | Salicylic Acid (log K₁) | 5-Sulfosalicylic Acid (log K₁) | General Trend for 2-Hydroxybenzoic Acid Derivatives |

| Cu²⁺ | 10.6 | 9.4 | High stability due to strong chelation. |

| Fe³⁺ | 16.4 | 14.5 | Very high stability, often forming colored complexes. |

| Zn²⁺ | 6.9 | 6.2 | Moderate stability. |

| Ni²⁺ | 7.0 | 6.1 | Moderate stability. |

| Co²⁺ | 6.8 | 5.9 | Moderate stability. |

Note: The data presented are for illustrative purposes to show general trends. Actual values for this compound may vary.

The chelation process typically involves the deprotonation of the carboxylic acid and the phenolic hydroxyl group to form a dianionic ligand that binds to the metal center. This property is fundamental to its application as a chemical probe for detecting metal ions and as a component in the design of more complex coordination compounds.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers. The structure of the organic linker is crucial in determining the topology and properties of the resulting MOF. Conceptually, this compound is an excellent candidate for a linker in MOF synthesis.

Building Block for Complex Organic Molecule Synthesis

The reactive functional groups and the stable aromatic scaffold of this compound make it a valuable starting material or intermediate in the synthesis of more elaborate organic molecules, particularly heterocyclic compounds.

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone core structure. Many xanthone (B1684191) derivatives exhibit significant biological activities. The acid-catalyzed cyclization of 2-phenoxybenzoic acids is a common and efficient method for synthesizing the xanthone skeleton. ijsr.netneliti.com

In this context, this compound can serve as a direct precursor to a hydroxylated xanthone derivative. The intramolecular Friedel-Crafts acylation would proceed by the activation of the carboxylic acid, followed by electrophilic attack on the phenoxy ring and subsequent dehydration to form the xanthone core. The presence of the hydroxyl group on the benzoic acid ring would result in a corresponding hydroxyl-substituted xanthone. The synthesis of specifically functionalized xanthones is of great interest, as the position and nature of substituents can significantly impact their biological properties. nih.govnih.gov

Reaction Scheme: Conceptual Cyclization to a Hydroxyxanthone

This synthetic route offers a direct pathway to a specific class of xanthone derivatives that may not be readily accessible from natural sources. nih.gov

Beyond xanthones, the structural features of this compound allow it to be used as a scaffold for the construction of a variety of other heterocyclic compounds. The carboxylic acid can be converted into other functional groups, such as amides, esters, or acid halides, which can then participate in cyclization reactions. researchgate.net The hydroxyl group and the aromatic rings provide additional sites for reaction and annulation.

For instance, the carboxylic acid could be reacted with a binucleophile to form a new heterocyclic ring. The phenolic hydroxyl group can be used to direct ortho-lithiation, allowing for the introduction of other functional groups that can then be used to build up more complex structures. The molecule can be a starting point for the synthesis of various five and seven-membered heterocyclic systems. nih.gov The versatility of benzoic acid derivatives as building blocks is a well-established principle in organic synthesis.

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The ability of this compound to participate in these interactions makes it a valuable component for creating self-assembled supramolecular structures.

The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form robust dimers or catemers (chain-like structures). acs.orgacs.org The phenolic hydroxyl group provides an additional site for hydrogen bonding. The two aromatic rings (the central benzoic acid ring and the appended phenyl ring) can engage in π-π stacking interactions, which further stabilize the resulting assemblies.

The interplay of these various non-covalent forces can lead to the formation of well-ordered, extended structures like helices, sheets, or tapes. acs.orgnih.gov The specific arrangement of the molecules in the solid state is dictated by the energetic favorability of the different possible interaction motifs. Studies on similar substituted benzoic acids have shown that even subtle changes in substitution can lead to dramatic shifts in the preferred self-assembly pattern, highlighting the potential for designing specific supramolecular architectures by tuning the molecular structure of the building blocks. acs.orgacs.org The formation of these ordered assemblies is a key principle in crystal engineering and the development of new materials with tailored properties. acs.org

Potential in Materials Science Research

The structural features of this compound suggest its potential as a building block for a variety of advanced materials. While direct experimental data is limited, conceptual applications can be extrapolated from the known chemistry of similar compounds.

Hydroxybenzoic acids are well-established monomers in the synthesis of high-performance polymers. For example, 4-hydroxybenzoic acid is a key component in the production of liquid crystalline polymers (LCPs) like Vectra, which are known for their exceptional thermal stability and mechanical properties. nih.govresearchgate.netacs.org The hydroxyl and carboxylic acid groups of this compound can undergo polycondensation reactions to form polyesters.

Table 2: Conceptual Polymer Properties Derived from this compound

| Property | Potential Influence of Phenoxy Group |

| Melting Point | Potentially lower due to disrupted chain packing |

| Solubility | Potentially modified in organic solvents |

| Thermal Stability | Potentially enhanced due to aromatic content |

| Mechanical Properties | Potentially altered rigidity and flexibility |

This table presents conceptual properties of polymers that could be synthesized using this compound, based on general principles of polymer chemistry.

Aromatic carboxylic acids and their derivatives are of interest in the field of optical and electronic materials. The extended π-system of this compound, encompassing two aromatic rings, suggests the potential for interesting photophysical properties. The electronic communication between the two rings through the ether linkage could influence the absorption and emission of light.

Conceptually, this molecule could serve as a building block for metal-organic frameworks (MOFs) with luminescent properties or as a component in organic light-emitting diodes (OLEDs). The ability to form stable, ordered structures through self-assembly is also a critical attribute for the development of organic electronic materials, where charge transport is highly dependent on molecular packing and orientation. The specific electronic properties would be influenced by the interplay of the electron-donating hydroxyl and phenoxy groups and the electron-withdrawing carboxylic acid group on the aromatic systems. numberanalytics.comslideshare.net

Environmental Photochemistry and Biotransformation Mechanisms of Phenoxybenzoic Acids

Environmental Degradation Pathways (Non-Toxicological)

No specific studies detailing the photodegradation mechanisms of 2-Hydroxy-5-phenoxybenzoic acid were identified. While research exists on the photodegradation of other related compounds, such as 2,5-dihydroxybenzoic acid and 2,3-dihydroxybenzoic acid, these findings cannot be directly extrapolated to this compound. researchgate.net

Identification of Biotransformation Products in Environmental Matrices

There are no available data identifying the specific biotransformation products of this compound in environmental matrices such as soil or water. Research on related compounds like 3-phenoxybenzoic acid has identified its metabolites, but this information is not applicable to the target compound. mdpi.comresearchgate.net

Mechanistic Studies of Microbial Metabolism (Non-Toxicological)

Specific mechanistic studies on the microbial metabolism of this compound have not been found. The scientific literature describes the microbial degradation of other xenobiotics and phenoxybenzoic acid isomers by various bacteria and fungi, but does not address this compound. nih.govnih.gov

Future Research Directions and Emerging Paradigms for 2 Hydroxy 5 Phenoxybenzoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical manufacturing hinges on the development of sustainable processes that are both economically viable and environmentally responsible. For 2-Hydroxy-5-phenoxybenzoic acid, research is anticipated to move beyond classical synthetic routes, which often involve harsh conditions or hazardous reagents. The focus will be on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Key research thrusts will likely include:

Carbon Dioxide as a C1 Building Block: A significant advancement would be the adoption of carbon dioxide (CO₂) as a direct carboxylating agent. Methodologies like the Kolbe-Schmitt reaction, which has been applied to synthesize related hydroxybenzoic acids under high pressure and temperature, could be refined for this compound. google.com Future work will aim to lower the energy input of such processes, perhaps through the use of novel catalytic systems that can operate under milder conditions. The "green carbonyl route," which uses CO₂ to create cyclic carbonates from epoxides, represents another sustainable pathway that could be adapted for creating phenolic precursors. unibo.it

Catalytic Innovations: The development and application of advanced catalysts are central to sustainable synthesis. Research into heterogeneous catalysts, such as titanium silicate (B1173343) molecular sieves, could offer pathways for selective oxidations or other transformations on the phenoxybenzoic acid backbone with high efficiency and the benefit of easy separation and recycling. rsc.org

Flow Chemistry and Process Intensification: Shifting from batch to continuous flow manufacturing can offer superior control over reaction parameters, leading to higher yields, improved safety, and reduced waste. Future studies will likely explore the synthesis of this compound using microreactor technology, enabling rapid process optimization and scalable, on-demand production.

| Synthetic Approach | Potential Advantage | Key Research Challenge |

| Modified Kolbe-Schmitt | Utilizes CO₂, high atom economy. google.com | Reducing high temperature and pressure requirements. |

| Biocatalysis | High selectivity, mild conditions, renewable. | Enzyme discovery and engineering for specific substrate. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design and optimization for specific reaction kinetics. |

| Photocatalysis | Utilizes light energy, potential for novel reactivity. | Catalyst stability and efficiency, quantum yield optimization. |

Advanced Mechanistic Studies of Molecular Interactions in Complex Systems

A deeper understanding of how this compound interacts with its environment at a molecular level is crucial for designing new applications. Future research will employ a combination of sophisticated analytical techniques and computational modeling to elucidate these complex interactions.

High-Resolution Spectroscopic and Spectrometric Techniques: Advanced nuclear magnetic resonance (NMR) techniques will be used to probe the three-dimensional structure and intermolecular interactions in solution and solid states. Furthermore, techniques like mass spectrometry will continue to be important. acs.org Predicted collision cross-section (CCS) values, which can be calculated for different adducts of the molecule, provide insights into its shape and can be correlated with experimental data from ion mobility-mass spectrometry to confirm structural assignments. uni.lu